molecular formula C19H17N5O2S B2657913 2-((6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-phenethylacetamide CAS No. 894067-37-9

2-((6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-phenethylacetamide

Cat. No. B2657913
CAS RN: 894067-37-9
M. Wt: 379.44
InChI Key: SQKCVRYILVUWIW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis pathway for this compound involves the synthesis of intermediate compounds followed by their coupling to form the final product. The starting materials include 2-methoxyphenethylamine, 2-bromoacetic acid, furan-2-carboxylic acid, thiourea, hydrazine hydrate, sodium hydroxide, potassium carbonate, acetic anhydride, triethylamine, N,N-dimethylformamide, chloroacetyl chloride, sodium azide, copper (I) iodide, sodium ascorbate, and pyridine.


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, compounds with similar structures have been evaluated for their inhibitory activities toward c-Met/VEGFR-2 kinases and antiproliferative activities against tested cell lines in vitro .

Scientific Research Applications

Antitumor Activity

This compound has been investigated for its potential as an antitumor agent. Researchers synthesized several derivatives directly linked to pyrazole, pyrazoline, pyrazolidine counterparts, or substituted thio and hydrazono functionalities. Among these, the pyrazole derivative (5c) demonstrated remarkable in vitro antitumor activity. It selectively inhibited the growth of leukemia subpanel tumor cell lines, with GI50 values ranging from 2.01 to 3.03 μM. Notably, compound 5c showed higher potency than the commonly used antitumor drug 5-fluorouracil (5-FU) against most tested tumor cell lines .

Broad-Spectrum Antitumor Agents

Compound 5c, due to its potent activity, could serve as a lead compound for designing broad-spectrum antitumor agents targeting various human tumor cell lines. Its unique structure and selective effects make it a promising candidate for further development .

Other Potential Applications

While antitumor activity is the most studied aspect, there may be other unexplored applications for this compound. Further research could reveal additional uses, such as antimicrobial properties or interactions with specific cellular pathways.

properties

IUPAC Name

2-[[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O2S/c25-18(20-11-10-14-5-2-1-3-6-14)13-27-19-22-21-17-9-8-15(23-24(17)19)16-7-4-12-26-16/h1-9,12H,10-11,13H2,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQKCVRYILVUWIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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